Tiomolibdic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

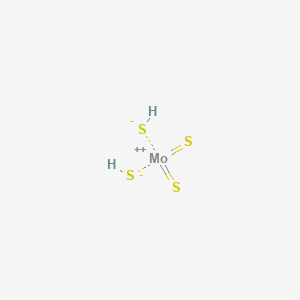

2D Structure

Properties

CAS No. |

13818-85-4 |

|---|---|

Molecular Formula |

H2MoS4 |

Molecular Weight |

226.2 g/mol |

IUPAC Name |

bis(sulfanylidene)molybdenum(2+);sulfanide |

InChI |

InChI=1S/Mo.2H2S.2S/h;2*1H2;;/q+2;;;;/p-2 |

InChI Key |

IEGNLZVDENYZEJ-UHFFFAOYSA-L |

Canonical SMILES |

[SH-].[SH-].S=[Mo+2]=S |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Thiomolybdic Acid

This guide provides a comprehensive overview of the core properties of thiomolybdic acid and its salts, primarily focusing on ammonium tetrathiomolybdate. It is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's synthesis, mechanism of action, and key quantitative data.

Core Chemical and Physical Properties

Thiomolybdic acid, in its fully sulfur-substituted form as tetrathiomolybdate ([MoS₄]²⁻), is a potent copper chelator. The ammonium salt, ammonium tetrathiomolybdate ((NH₄)₂MoS₄), is the most common and well-studied form. It is a crystalline solid, and its properties are summarized below.

Table 1: Physical and Chemical Properties of Ammonium Tetrathiomolybdate

| Property | Value | Reference |

| Molecular Formula | H₈MoN₂S₄ | [1] |

| Molecular Weight | 260.3 g/mol | [1][2] |

| Appearance | Red crystals | [3] |

| Crystal System | Orthorhombic | [1] |

| Space Group | Pnma | [1] |

| Solubility | Slightly soluble in water. Soluble in alkaline solutions. | [4][5][6] |

| Stability | Thermally and hydrolytically stable, but decomposes in acidic conditions to produce H₂S. | [3][7] |

Synthesis of Ammonium Tetrathiomolybdate

The synthesis of ammonium tetrathiomolybdate typically involves the reaction of a molybdenum source with a sulfurizing agent in an aqueous ammonia solution.

Experimental Protocol: Synthesis from Ammonium Paramolybdate and Ammonium Sulfide

This method is advantageous as it avoids the use of highly toxic hydrogen sulfide gas directly.[8][9]

Materials:

-

Ammonium paramolybdate ((NH₄)₆Mo₇O₂₄·4H₂O)

-

Ammonium sulfide ((NH₄)₂S) solution

-

Concentrated ammonia solution

-

Deionized water

-

Anhydrous ethanol

Procedure:

-

Dissolve ammonium paramolybdate in a concentrated ammonia solution. The ratio of concentrated ammonia to ammonium paramolybdate can be between 1:1 to 2:1 (v/w).[8]

-

To this solution, add an ammonium sulfide solution. The molar ratio of sulfur to molybdenum should be in the range of 4:1 to 6:1 to ensure complete conversion to tetrathiomolybdate.[8]

-

The reaction can be carried out at a temperature ranging from room temperature to 90°C, with a reaction time of 0.5 to 3 hours.[8]

-

After the reaction is complete, allow the solution to stand for 8 to 24 hours for crystallization to occur.[8]

-

Collect the resulting red crystals of ammonium tetrathiomolybdate by filtration.

-

Wash the crystals with deionized water followed by anhydrous ethanol.

-

Dry the product at room temperature.

A high yield of over 98% can be achieved with this method.[9]

Mechanism of Action: Copper Chelation

Tetrathiomolybdate is a highly effective copper chelator, a property that forms the basis of its therapeutic applications, particularly in Wilson's disease.[10][11][12][13][14]

The primary mechanism involves the formation of a stable tripartite complex between tetrathiomolybdate, copper, and a carrier protein, most notably albumin.[7][11] This complex is then cleared from the body. Tetrathiomolybdate can sequester copper from intracellular stores, including metallothionein.[7] Furthermore, it has been shown to form a stable sulfur-bridged copper-molybdenum cluster with the copper chaperone Atx1, thereby inhibiting intracellular copper trafficking.[15][16] In humans, a significant mode of action is the reduction of intestinal copper absorption.[17]

Biological Activity and Therapeutic Potential

The copper-chelating properties of tetrathiomolybdate give it significant biological activity. Its primary clinical application is in the treatment of Wilson's disease, a genetic disorder leading to copper accumulation.[10][12][13][14] Beyond this, its ability to modulate copper levels has led to investigations into its anti-angiogenic, anti-inflammatory, and anti-fibrotic effects.[15][18][19] The inhibition of copper-dependent signaling pathways, such as those involving NF-κB, is thought to underlie these broader therapeutic potentials.[15]

Experimental Protocol: Evaluation of Copper Chelation in a Biological System (e.g., cell culture)

This protocol provides a general framework for assessing the copper-chelating efficacy of tetrathiomolybdate in a cellular context.

Materials:

-

Cell line of interest (e.g., HepG2 for liver studies)

-

Cell culture medium and supplements

-

Copper sulfate (CuSO₄) solution

-

Ammonium tetrathiomolybdate solution

-

Cell lysis buffer

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for copper quantification

Procedure:

-

Culture cells to the desired confluency in multi-well plates.

-

Induce copper loading by treating the cells with a known concentration of CuSO₄ for a specified duration.

-

Remove the copper-containing medium and wash the cells with phosphate-buffered saline (PBS).

-

Treat the copper-loaded cells with varying concentrations of ammonium tetrathiomolybdate for different time points.

-

After treatment, wash the cells with PBS and lyse them.

-

Determine the total protein concentration of the cell lysates.

-

Quantify the intracellular copper concentration in the lysates using ICP-MS or AAS.

-

Normalize the copper concentration to the total protein concentration to determine the amount of copper per unit of protein.

-

Compare the copper levels in tetrathiomolybdate-treated cells to untreated copper-loaded controls to assess the extent of copper removal.

Characterization of Thiomolybdates

Several analytical techniques are employed to characterize thiomolybdates and their complexes.

Table 2: Analytical Techniques for Thiomolybdate Characterization

| Technique | Information Obtained | Reference |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of Mo-S vibrational modes. | [20][21] |

| UV-Visible (UV-Vis) Spectroscopy | Electronic transitions characteristic of the [MoS₄]²⁻ anion. | [20][21] |

| X-ray Diffraction (XRD) | Crystal structure and phase purity. | [1][20] |

| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition profile. | [20][21] |

| X-ray Absorption Spectroscopy (XAS) | Local coordination environment of molybdenum and copper in complexes. | [16] |

This guide provides a foundational understanding of thiomolybdic acid for professionals in research and drug development. The detailed protocols and compiled data serve as a valuable resource for further investigation and application of this versatile compound.

References

- 1. Diammonium thiomolybdate | H8MoN2S4-6 | CID 139036358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ammonium thiomolybdate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. researchgate.net [researchgate.net]

- 4. Molybdic acid | 7782-91-4 [chemicalbook.com]

- 5. Molybdic Acid (85%), ACS Reagent Grade | AAA Molybdenum Products, Inc. [aaamolybdenum.com]

- 6. AMMONIUM TETRATHIOMOLYBDATE CAS#: 15060-55-6 [m.chemicalbook.com]

- 7. Comparative mechanism and toxicity of tetra- and dithiomolybdates in the removal of copper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN1557697A - The preparation method of ammonium tetrathiomolybdate - Google Patents [patents.google.com]

- 9. CN105668628A - Preparation method of ATTM (Ammonium Tetrathiomolybdate) - Google Patents [patents.google.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. Mechanisms, therapeutic uses, and developmental perspectives of redox-active thiomolybdates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fightingaddictioncenter.com [fightingaddictioncenter.com]

- 13. Bis-choline tetrathiomolybdate in patients with Wilson's disease: an open-label, multicentre, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Treatment of Wilson disease with ammonium tetrathiomolybdate. II. Initial therapy in 33 neurologically affected patients and follow-up with zinc therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Copper Chelation by Tetrathiomolybdate Inhibits Vascular Inflammation and Atherosclerotic Lesion Development in Apolipoprotein E-deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pure.au.dk [pure.au.dk]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Tetrathiomolybdate anticopper therapy for Wilson's disease inhibits angiogenesis, fibrosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

The Advent and Evolution of Tetrathiomolybdate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, history, and development of tetrathiomolybdate (TM) compounds. From their initial synthesis in the 19th century to their contemporary application as potent copper chelators in the treatment of Wilson's disease and as investigational anti-cancer and anti-inflammatory agents, this document chronicles the scientific journey of these versatile molecules. Detailed experimental protocols for the synthesis of key tetrathiomolybdate compounds are presented, alongside methodologies for critical biological assays that have elucidated their mechanisms of action. Quantitative data from seminal studies are summarized in tabular format for comparative analysis. Furthermore, this guide incorporates visual representations of key signaling pathways and experimental workflows using the DOT language to facilitate a deeper understanding of the complex biological processes influenced by tetrathiomolybdate.

Discovery and Early History

The story of tetrathiomolybdate begins in the realm of inorganic chemistry. The ammonium salt of tetrathiomolybdate, (NH₄)₂MoS₄, was first synthesized in 1826. For over a century, these compounds remained primarily a curiosity for inorganic chemists.

A paradigm shift occurred in 1975 when the role of tetrathiomolybdate in copper-molybdenum antagonism in ruminants was elucidated. This discovery marked the entry of tetrathiomolybdate into the biological sciences, revealing its potent ability to interact with and sequester copper. This newfound understanding led to its veterinary use for treating copper toxicity in sheep.

The therapeutic potential of tetrathiomolybdate in humans was first realized in 1984, with a report on its use in a patient with Wilson's disease, a genetic disorder characterized by toxic copper accumulation. Initially perceived as a simple copper chelator, subsequent research has unveiled a more complex pharmacological profile, including its function as a slow-release hydrogen sulfide (H₂S) donor, opening new therapeutic avenues.

Chemical Synthesis and Characterization

The two most historically and clinically significant tetrathiomolybdate compounds are ammonium tetrathiomolybdate and bis(choline) tetrathiomolybdate.

Synthesis of Ammonium Tetrathiomolybdate ((NH₄)₂MoS₄)

Ammonium tetrathiomolybdate can be synthesized by the reaction of a soluble molybdate salt with a source of sulfide in an aqueous ammoniacal solution.

Experimental Protocol:

-

Dissolution: Dissolve ammonium paramolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) in distilled water and concentrated ammonium hydroxide.

-

Sulfidation: Heat the solution gently (e.g., to 60-70°C) and introduce a source of sulfide. This is typically achieved by bubbling hydrogen sulfide gas through the solution or by adding an aqueous solution of ammonium sulfide ((NH₄)₂S).

-

Reaction: Continue the addition of the sulfide source until the solution turns a deep red color, indicating the formation of the tetrathiomolybdate anion [MoS₄]²⁻. The reaction is typically carried out for 1-3 hours.

-

Crystallization: Cool the reaction mixture to room temperature and allow it to stand for several hours (e.g., 10-12 hours) to facilitate crystallization.

-

Isolation and Purification: Collect the resulting dark red crystals by filtration. Wash the crystals sequentially with cold distilled water and absolute ethanol to remove unreacted starting materials and byproducts.

-

Drying: Dry the purified crystals at room temperature.

-

Characterization: The identity and purity of the synthesized ammonium tetrathiomolybdate can be confirmed using techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), Raman spectroscopy, and UV-Visible spectroscopy.

Synthesis of Bis(choline) Tetrathiomolybdate

Bis(choline) tetrathiomolybdate was developed to improve the stability and bioavailability of the tetrathiomolybdate anion for pharmaceutical applications.

Experimental Protocol:

-

Method 1: From Ammonium Tetrathiomolybdate:

-

React ammonium tetrathiomolybdate with two equivalents of choline hydroxide in an aqueous solution.

-

Precipitate the product by adding a suitable organic solvent, such as isopropanol.

-

Collect the precipitate by filtration and wash with organic solvents like ethanol and diethyl ether.

-

-

Method 2: Direct Synthesis:

-

Add two equivalents of choline hydroxide to an aqueous solution of one equivalent of ammonium molybdate.

-

Bubble hydrogen sulfide gas through the solution at room temperature.

-

Remove the solvent under reduced pressure to obtain the product. Further purification may be necessary to remove insoluble molybdenum sulfides.

-

Mechanism of Action: Copper Chelation and Beyond

The primary and most well-understood mechanism of action of tetrathiomolybdate is its potent and specific chelation of copper. It forms a stable tripartite complex with copper and albumin in the bloodstream, rendering the copper biologically unavailable. This complex is then excreted from the body.

The interaction of tetrathiomolybdate with copper is a multi-step process. Initially, it can form a stable complex with copper. This complex can then further react with other copper ions and proteins, leading to the formation of larger, insoluble copper-tetrathiomolybdate polymers.

More recent research has revealed that tetrathiomolybdate can also act as a slow-release donor of hydrogen sulfide (H₂S). H₂S is a gaseous signaling molecule with various physiological roles, including vasodilation and anti-inflammatory effects. This dual mechanism of copper chelation and H₂S donation likely contributes to the diverse therapeutic effects of tetrathiomolybdate.

Therapeutic Applications and Experimental Evaluation

Wilson's Disease

Tetrathiomolybdate has become a crucial therapeutic option for Wilson's disease, particularly in patients presenting with neurological symptoms. Its rapid action in complexing free copper helps to prevent further neurological damage that can be exacerbated by other chelating agents.

Experimental Protocol: In Vivo Evaluation in a Wilson's Disease Mouse Model

-

Animal Model: Utilize an appropriate animal model that recapitulates the copper accumulation seen in Wilson's disease, such as the Atp7b-/- mouse model.

-

Treatment Administration: Administer tetrathiomolybdate (e.g., bis-choline tetrathiomolybdate) to the mice, typically via oral gavage or in drinking water.

-

Monitoring Copper Levels: Regularly monitor copper levels in various tissues, including the liver, brain, and serum. This can be done using techniques like atomic absorption spectroscopy.

-

Assessment of Liver Function: Evaluate liver function through histological analysis of liver tissue (e.g., H&E staining for signs of damage) and measurement of serum liver enzymes (e.g., ALT, AST).

-

Neurological Assessment: For models exhibiting neurological phenotypes, perform behavioral tests to assess motor coordination and cognitive function.

-

Endpoint Analysis: At the end of the study, euthanize the animals and perform a comprehensive analysis of copper distribution and tissue pathology.

Cancer

The anti-angiogenic properties of tetrathiomolybdate, mediated through copper chelation, have made it an attractive candidate for cancer therapy. Copper is an essential cofactor for several pro-angiogenic factors, and by depleting copper, tetrathiomolybdate can inhibit the formation of new blood vessels that tumors need to grow and metastasize.

Experimental Protocol: In Vitro Angiogenesis Assay (Tube Formation Assay)

-

Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) in appropriate growth medium.

-

Matrigel Preparation: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

-

Cell Seeding: Seed HUVECs onto the Matrigel-coated wells in the presence of varying concentrations of tetrathiomolybdate. Include a positive control (e.g., with a known angiogenic factor like VEGF) and a negative control (basal medium).

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a period of 4-18 hours.

-

Visualization and Analysis: Visualize the formation of tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

Quantitative Data Summary

The following tables summarize key quantitative data from representative studies on tetrathiomolybdate.

Table 1: Synthesis and Physicochemical Properties of Tetrathiomolybdates

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| Ammonium Tetrathiomolybdate | (NH₄)₂MoS₄ | 260.28 | Dark red crystals | Decomposes |

| Bis(choline) Tetrathiomolybdate | [CH₃)₃NCH₂CH₂OH]₂MoS₄ | 468.54 | Crystalline solid | - |

Table 2: Biological Activity of Tetrathiomolybdate

| Application | Model System | Key Finding | Quantitative Data |

| Wilson's Disease | Atp7b-/- mice | Reduced liver copper levels | Significant reduction compared to untreated controls |

| Cancer (Angiogenesis) | HUVEC tube formation | Inhibition of tube formation | IC₅₀ values in the micromolar range |

| Cancer (Tumor Growth) | Breast cancer xenograft | Reduced tumor volume | Significant reduction compared to control |

Table 3: Clinical Trial Data for Tetrathiomolybdate in Wilson's Disease

| Phase | Patient Population | Dosage | Primary Outcome |

| Phase II | Neurologically presenting | 20-40 mg three times daily | Prevention of neurological worsening |

| Phase III | Neurologically presenting | Variable | Improvement in neurological scores |

Conclusion and Future Directions

From its humble beginnings in an inorganic chemistry laboratory, tetrathiomolybdate has evolved into a compound of significant therapeutic interest. Its well-established role in managing Wilson's disease is a testament to its potent copper-chelating ability. The ongoing exploration of its anti-angiogenic, anti-inflammatory, and H₂S-donating properties holds promise for its application in a broader range of diseases, including various cancers and inflammatory conditions.

Future research should focus on further elucidating the intricate molecular mechanisms underlying the diverse biological effects of tetrathiomolybdate. The development of novel formulations and delivery systems could enhance its therapeutic efficacy and expand its clinical utility. As our understanding of the multifaceted roles of copper and hydrogen sulfide in health and disease continues to grow, so too will the potential applications of this remarkable class of compounds.

An In-depth Technical Guide to Thiomolybdic Acid as a Slow-Release Sulfide Donor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogen sulfide (H₂S) is now recognized as a critical endogenous gasotransmitter, playing a vital role in a myriad of physiological and pathophysiological processes. Its therapeutic potential in conditions such as ischemic injury, inflammation, and cancer has spurred the development of various H₂S donor molecules. Among these, thiomolybdic acid, particularly in its salt form, ammonium tetrathiomolybdate (ATTM), has emerged as a promising slow-release sulfide donor.[1] Initially utilized for its copper-chelating properties in the treatment of Wilson's disease, ATTM is gaining significant attention for its ability to release H₂S in a controlled manner, offering a superior safety and efficacy profile compared to rapid sulfide donors.[1][2]

This technical guide provides a comprehensive overview of thiomolybdic acid as a slow-release sulfide donor. It delves into the quantitative aspects of its sulfide release, detailed experimental protocols for its synthesis and the measurement of H₂S release, and the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals in drug development exploring the therapeutic applications of controlled sulfide delivery.

Quantitative Data on Sulfide Release

The release of hydrogen sulfide from ammonium tetrathiomolybdate is not spontaneous but is influenced by several key physiological factors. This controlled release is a key advantage for its therapeutic use. The following tables summarize the quantitative data on H₂S release under various conditions.

Table 1: Factors Influencing Hydrogen Sulfide Release from Ammonium Tetrathiomolybdate (ATTM)

| Factor | Condition | Observation | Reference |

| Time | Incubation at 37°C, pH 7.4 | Linear release over time, contrasting with the rapid, bolus release from NaHS. | [3][4] |

| pH | pH range from acidic to neutral | Sulfide release is pH-dependent, with more acidic conditions favoring increased release. | [3][5] |

| Temperature | Incubation at different temperatures | H₂S release is temperature-dependent, with warmer conditions promoting higher release. | [3][5] |

| Thiols | Co-incubation with L-cysteine or Glutathione (GSH) | A significant, approximately 6-fold, increase in H₂S release is observed in the presence of thiols. | [3][4] |

Table 2: Comparative In Vitro Gaseous H₂S Release from ATTM

| Condition | H₂S Concentration (ppm) | Incubation Details | Reference |

| Physiological pH and Temperature | 3-4 ppm | 100 mM total sulfur from ATTM, 1-hour incubation. | [6] |

| Presence of L-cysteine (5 mM) | Significantly Increased | 100 mM total sulfur from ATTM, 1-hour incubation. | [6] |

| Presence of Glutathione (5 mM) | Significantly Increased | 100 mM total sulfur from ATTM, 1-hour incubation. | [6] |

Experimental Protocols

Synthesis of Ammonium Tetrathiomolybdate ((NH₄)₂MoS₄)

This protocol is based on the reaction of a molybdenum source with an ammonium sulfide solution.[7]

Materials:

-

Ammonium molybdate ((NH₄)₆Mo₇O₂₄·4H₂O) or Molybdenum trioxide (MoO₃)

-

Ammonium sulfide ((NH₄)₂S) solution

-

Ammonia solution (optional, for pH adjustment)

-

Distilled water

-

Ethanol

-

Reaction vessel with a stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven or desiccator

Procedure:

-

Dissolution of Molybdenum Source: Dissolve the chosen molybdenum compound (e.g., 10g of (NH₄)₆Mo₇O₂₄·4H₂O) in distilled water. Gentle heating and stirring can aid dissolution. If starting with MoO₃, it may first need to be dissolved in an ammonia solution.

-

Reaction with Ammonium Sulfide: Slowly add the ammonium sulfide solution to the molybdate solution with constant stirring. The reaction progress can be monitored by the color change of the solution, which will transition from colorless to orange, then orange-red, and finally to a characteristic blood-red color, indicating the formation of the tetrathiomolybdate anion ([MoS₄]²⁻).[8]

-

Facilitating the Reaction: To drive the reaction to completion, ammonia gas generated during the reaction can be removed. This can be achieved by applying a vacuum to the reaction vessel or by bubbling an inert gas (e.g., nitrogen or argon) through the solution.[7]

-

Precipitation of the Product: To promote the precipitation of high-purity (NH₄)₂MoS₄, an appropriate amount of an ammonium salt can be added to the reaction mixture.[7] The solution should then be cooled to facilitate crystallization.

-

Isolation and Washing: Collect the resulting bright red crystalline product by filtration. Wash the crystals with cold distilled water and then with ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified ammonium tetrathiomolybdate crystals in a desiccator or a low-temperature oven. The final product is a bright red, crystalline solid.[9]

Reaction Equation: (NH₄)₂MoO₄ + 4H₂S → (NH₄)₂MoS₄ + 4H₂O[9]

Measurement of Hydrogen Sulfide Release

Several methods can be employed to quantify the release of H₂S from thiomolybdic acid. Below are protocols for two common techniques.

This method directly measures the concentration of gaseous H₂S released into the headspace of a sealed container.

Materials:

-

Ammonium tetrathiomolybdate (ATTM) solution of known concentration

-

Phosphate-buffered saline (PBS) or other relevant buffer at desired pH

-

Sealed vials with septa

-

Incubator or water bath

-

Gas-tight syringe

-

Hydrogen sulfide analyzer

Procedure:

-

Sample Preparation: Prepare a solution of ATTM in the desired buffer (e.g., PBS at pH 7.4).

-

Incubation: Place a defined volume of the ATTM solution into a sealed vial, leaving a known volume of headspace.

-

Controlled Conditions: Incubate the vials at a constant temperature (e.g., 37°C) for a specific duration. To investigate the effect of other factors, vary the pH of the buffer or add thiols like L-cysteine or GSH to the solution.

-

Gas Sampling: At predetermined time points, withdraw a sample of the headspace gas using a gas-tight syringe through the septum of the vial.

-

Analysis: Inject the gas sample into the hydrogen sulfide analyzer to determine the concentration of H₂S in parts per million (ppm).

-

Data Quantification: Correlate the measured H₂S concentration with the amount of ATTM and the incubation conditions.

This method relies on the reaction of H₂S with monobromobimane to form a fluorescent product, which can be quantified by HPLC.[10]

Materials:

-

Ammonium tetrathiomolybdate (ATTM) solution

-

Monobromobimane (MBB) solution

-

Tris-HCl buffer

-

Perchloric acid (PCA)

-

HPLC system with a fluorescence detector

Procedure:

-

Sample Incubation: Incubate the ATTM solution under the desired experimental conditions (e.g., in a cellular lysate or buffer at 37°C).

-

Derivatization: At the end of the incubation period, add the MBB solution to the sample. The H₂S released will react with MBB.

-

Reaction Quenching: Stop the derivatization reaction by adding perchloric acid.

-

Centrifugation: Centrifuge the samples to pellet any precipitated proteins.

-

HPLC Analysis: Inject the supernatant into the HPLC system. Separate the fluorescent sulfide-dianion-bimane adduct using a suitable column and detect it with a fluorescence detector.

-

Quantification: Determine the concentration of the adduct by comparing its peak area to a standard curve generated with known concentrations of a sulfide standard (e.g., Na₂S).

Signaling Pathways and Experimental Workflows

The therapeutic effects of thiomolybdic acid as a sulfide donor are mediated through the modulation of specific intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow.

Caption: Signaling pathway of thiomolybdic acid as a sulfide donor.

Caption: Experimental workflow for assessing the neuroprotective effects of ATTM.

Conclusion

Thiomolybdic acid, and specifically ammonium tetrathiomolybdate, represents a significant advancement in the field of hydrogen sulfide-based therapeutics. Its unique property as a slow-release sulfide donor, with release kinetics governed by physiological cues such as pH and thiol concentration, allows for a more controlled and sustained delivery of H₂S to target tissues. This characteristic potentially overcomes the limitations of rapid sulfide donors, offering a more favorable therapeutic window. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers to further explore and harness the therapeutic potential of thiomolybdic acid in a variety of disease models. Continued investigation into its mechanism of action and optimization of its delivery will be crucial for its successful translation into clinical applications.

References

- 1. Ammonium tetrathiomolybdate following ischemia/reperfusion injury: Chemistry, pharmacology, and impact of a new class of sulfide donor in preclinical injury models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 5. Chemistry, pharmacology, and cellular uptake mechanisms of thiometallate sulfide donors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN105668628A - Preparation method of ATTM (Ammonium Tetrathiomolybdate) - Google Patents [patents.google.com]

- 8. chembk.com [chembk.com]

- 9. Ammonium tetrathiomolybdate - Wikipedia [en.wikipedia.org]

- 10. Methods in sulfide and persulfide research - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Ammonium Tetrathiomolybdate for Researchers and Drug Development Professionals

An in-depth examination of the physical, chemical, and pharmacological properties of ammonium tetrathiomolybdate, a promising therapeutic agent.

Ammonium tetrathiomolybdate ((NH₄)₂MoS₄) is an inorganic compound that has garnered significant interest in the scientific and medical communities. Initially recognized for its role in molybdenum chemistry, it has emerged as a potent copper-chelating agent with therapeutic applications in Wilson's disease, a rare genetic disorder characterized by copper accumulation. Furthermore, its anti-angiogenic and anti-neoplastic properties have positioned it as a candidate for cancer therapy and other diseases driven by excessive copper levels. This technical guide provides a detailed overview of the core physical and chemical properties of ammonium tetrathiomolybdate, along with experimental protocols for its synthesis, purification, and characterization, and a summary of its mechanism of action in relevant biological pathways.

Core Physical and Chemical Properties

Ammonium tetrathiomolybdate is a distinctive bright red crystalline solid. Its key physical and chemical properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| Chemical Formula | (NH₄)₂MoS₄ |

| Molecular Weight | 260.28 g/mol [1] |

| Appearance | Bright red crystalline solid[1] |

| Melting Point | Decomposes at approximately 155 °C, with further decomposition to MoS₂ at higher temperatures.[1] Some sources indicate decomposition >300 °C. |

| Solubility | Soluble in water, though it can decompose over time. Soluble in polar organic solvents like acetonitrile and dimethylformamide (DMF).[1] |

| Stability | Sensitive to moisture and light. Should be stored in a cool, dry place under an inert atmosphere. Decomposes upon heating.[1] |

| Reactivity | The tetrathiomolybdate anion ([MoS₄]²⁻) is a good ligand and can react with various metal ions.[1] It decomposes in acidic solutions. |

Experimental Protocols

Detailed methodologies are crucial for the synthesis, purification, and characterization of ammonium tetrathiomolybdate in a research setting. The following protocols are based on established methods reported in the literature.

Synthesis of Ammonium Tetrathiomolybdate

This protocol describes a common method for synthesizing ammonium tetrathiomolybdate from ammonium heptamolybdate and ammonium sulfide.

Materials:

-

Ammonium heptamolybdate tetrahydrate (((NH₄)₆Mo₇O₂₄·4H₂O)

-

Ammonium sulfide solution ((NH₄)₂S, 20-24% aqueous solution)

-

Concentrated ammonia solution (NH₄OH)

-

Deionized water

-

Ethanol

Procedure:

-

In a well-ventilated fume hood, dissolve a specific amount of ammonium heptamolybdate tetrahydrate in deionized water. To facilitate dissolution, add concentrated ammonia solution until a clear solution is obtained, adjusting the pH to approximately 10.[2]

-

Slowly add an excess of ammonium sulfide solution to the molybdate solution with constant stirring. The molar ratio of S:Mo should be approximately 5.5:1 to 6:1.[2]

-

Heat the reaction mixture to a temperature between 45°C and 55°C and maintain this temperature with continuous stirring for about 5 hours.[2] The solution will gradually change color, eventually becoming a deep red, indicating the formation of the tetrathiomolybdate anion.

-

After the reaction is complete, cool the solution to room temperature.

-

To induce precipitation of the product, slowly add ethanol to the reaction mixture while stirring.[2]

-

Allow the mixture to stand for several hours, preferably overnight, at a reduced temperature (e.g., 4°C) to ensure complete crystallization.

-

Collect the resulting red crystalline precipitate by vacuum filtration.

-

Wash the crystals sequentially with cold deionized water and then with ethanol to remove any unreacted starting materials and byproducts.[3]

-

Dry the purified ammonium tetrathiomolybdate crystals under vacuum at room temperature.

Purification by Recrystallization

For higher purity, ammonium tetrathiomolybdate can be recrystallized.

Procedure:

-

Dissolve the crude ammonium tetrathiomolybdate in a minimum amount of deionized water at room temperature.

-

Filter the solution to remove any insoluble impurities.

-

Slowly add a non-solvent, such as ethanol or isopropanol, to the filtrate with gentle stirring until the solution becomes turbid.

-

Allow the solution to stand undisturbed at a cool temperature (e.g., 4°C) for several hours to allow for the formation of well-defined crystals.

-

Collect the recrystallized product by vacuum filtration, wash with a small amount of the non-solvent, and dry under vacuum.

Analytical Characterization

X-Ray Diffraction (XRD)

Powder XRD is used to confirm the crystalline structure of the synthesized ammonium tetrathiomolybdate.

Experimental Parameters:

-

Instrument: A standard powder X-ray diffractometer.

-

Radiation: Cu Kα (λ = 1.5406 Å) is commonly used.

-

Sample Preparation: A small amount of the finely ground powder is evenly spread on a sample holder.[4][5]

-

Scan Range (2θ): Typically from 10° to 80°.

-

Step Size: 0.02°.

-

Scan Speed: 1-2°/minute.

-

Data Analysis: The resulting diffraction pattern is compared with standard reference patterns for ammonium tetrathiomolybdate from databases such as the International Centre for Diffraction Data (ICDD).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the characteristic vibrational modes of the tetrathiomolybdate anion.

Experimental Parameters:

-

Instrument: A standard FT-IR spectrometer.

-

Sample Preparation: The sample is typically prepared as a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Data Analysis: The spectrum should show characteristic absorption bands for the Mo-S stretching vibrations, typically observed in the region of 450-500 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to monitor the formation of the tetrathiomolybdate anion in solution.

Experimental Parameters:

-

Instrument: A standard UV-Vis spectrophotometer.

-

Solvent: Deionized water or a suitable polar organic solvent.

-

Sample Preparation: A dilute solution of ammonium tetrathiomolybdate is prepared in the chosen solvent.

-

Wavelength Range: Typically scanned from 200 to 800 nm.

-

Data Analysis: The UV-Vis spectrum of the [MoS₄]²⁻ anion exhibits characteristic absorption maxima. For instance, in aqueous solutions, strong absorptions are observed around 241, 316, and 467 nm.

Mechanism of Action in Drug Development

The therapeutic potential of ammonium tetrathiomolybdate stems primarily from its ability to chelate copper and modulate copper-dependent biological processes.

Copper Chelation and Wilson's Disease

In Wilson's disease, the primary mechanism of action of ammonium tetrathiomolybdate is the systemic removal of excess copper. It forms a stable tripartite complex with copper and albumin in the bloodstream, which is then cleared from the body. This reduces the amount of free copper that can accumulate in and damage tissues like the liver and brain.

Anti-Cancer and Anti-Angiogenic Effects

The anti-cancer properties of ammonium tetrathiomolybdate are multifaceted and are largely attributed to its copper-depleting effects.

-

Inhibition of Angiogenesis: Tumor growth and metastasis are highly dependent on angiogenesis, the formation of new blood vessels. Many pro-angiogenic factors are copper-dependent enzymes. By reducing the bioavailability of copper, ammonium tetrathiomolybdate inhibits these enzymes, thereby suppressing tumor-induced angiogenesis.[1]

-

Modulation of Signaling Pathways:

-

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates inflammatory responses and promotes cell survival and proliferation in cancer. Copper has been shown to activate the NF-κB signaling pathway. Ammonium tetrathiomolybdate, by chelating copper, can inhibit the activation of NF-κB, leading to decreased expression of its target genes involved in tumor progression.

-

ATP7A and Cisplatin Resistance: The copper transporter ATP7A plays a role in cisplatin resistance in some cancers by sequestering the drug. Ammonium tetrathiomolybdate has been shown to reduce the levels of ATP7A protein.[6] This action can increase the intracellular concentration and nuclear availability of cisplatin, thereby enhancing its DNA-damaging and apoptotic effects in cancer cells.[6]

-

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated.

Caption: Chemical structure of ammonium tetrathiomolybdate.

Caption: Experimental workflow for the synthesis of ammonium tetrathiomolybdate.

Caption: Simplified signaling pathway of ammonium tetrathiomolybdate in cancer.

References

- 1. Ammonium tetrathiomolybdate - Wikipedia [en.wikipedia.org]

- 2. WO2020148654A2 - Methods for preparing ammonium tetrathiomolybdate - Google Patents [patents.google.com]

- 3. CN1557697A - The preparation method of ammonium tetrathiomolybdate - Google Patents [patents.google.com]

- 4. physics.rutgers.edu [physics.rutgers.edu]

- 5. mcgill.ca [mcgill.ca]

- 6. sphinxsai.com [sphinxsai.com]

Preliminary Studies on Thiomolybdic Acid in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research on thiomolybdic acid and its derivatives, primarily tetrathiomolybdate (TM), as a potential anti-cancer agent. The focus is on its mechanism of action, preclinical findings, and early clinical trial data. This document is intended to serve as a resource for researchers and professionals in the field of oncology and drug development.

Core Mechanism of Action: Copper Depletion

Thiomolybdic acid's primary anti-cancer activity stems from its potent copper-chelating properties.[1][2][3] Copper is an essential cofactor for numerous enzymes involved in key processes of tumor growth and progression, including angiogenesis and metastasis.[4] Tetrathiomolybdate (TM) acts by forming tripartite complexes with copper and proteins, rendering copper unavailable for critical enzymatic reactions.[5] The depletion of systemic copper levels has been shown to exert a global anti-angiogenic effect and can induce apoptosis and inhibit proliferation in cancer cells, particularly those with constitutively active NF-κB pathways.[3]

A key surrogate marker for monitoring total body copper levels during TM treatment is serum ceruloplasmin.[5][6] Clinical studies have aimed to reduce and maintain ceruloplasmin levels within a therapeutic window to achieve anti-angiogenic effects while managing toxicity.[6][7]

Key Signaling Pathway: Inhibition of NF-κB

A major molecular mechanism through which tetrathiomolybdate exerts its anti-cancer effects is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling cascade.[1][4][8] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and angiogenesis. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy.

TM has been shown to inhibit NF-κB activity, leading to a downstream reduction in the secretion of several pro-angiogenic and pro-inflammatory mediators, including:

-

Interleukin-6 (IL-6)[9]

By suppressing NF-κB, TM can disrupt the tumor microenvironment, inhibit the formation of new blood vessels, and reduce the metastatic potential of cancer cells.[4][8]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the quantitative data from key preliminary studies on tetrathiomolybdate in cancer research.

Table 1: Preclinical Studies of Tetrathiomolybdate

| Cancer Model | Key Findings | Reference |

| Inflammatory Breast Cancer (SUM149 Xenograft) | TM treatment significantly reduced tumor volume and microvessel density.[5] | [5] |

| Head and Neck Cancer | TM treatment led to reduced tumor volume and microvessel density.[5] | [5] |

| Breast Cancer (Chemoprevention) | TM reduced tumor formation and affected epithelial ductal branching and microvessel density.[5] | [5] |

| Liver Cancer (Hepa1-6 Allograft) | Combination of TM with lenvatinib significantly reduced tumor angiogenesis.[10] | [10] |

Table 2: Clinical Trials of Tetrathiomolybdate

| Study Phase | Cancer Type | Number of Patients | Treatment Regimen | Key Outcomes | Reference |

| Phase I | Advanced Solid Tumors | 18 | Escalating oral doses of ATN-224 (a TM analogue) from 90 to 330 mg/day. | MTD established at 300 mg/day. Stable disease > 6 months in 2 patients. | [4] |

| Phase I | Advanced Cancer | 18 | Oral TM at 90, 105, and 120 mg/day in six divided doses. | 5 of 6 patients who reached therapeutic copper levels had stable disease for 90 days. | [3] |

| Phase II | Advanced Kidney Cancer | 15 | Oral TM: 40 mg TID with meals and 60 mg at bedtime. | 4 patients (31%) had stable disease for at least 6 months. Median time to progression was 13 weeks. | [7] |

| Phase II | High-Risk Breast Cancer | 75 | Oral TM to maintain ceruloplasmin levels between 8-16 mg/dL for 2 years. | At a median follow-up of 6.9 years, the event-free survival was 75.6%. | [3] |

| Pilot Study | Metastatic Colorectal Cancer | 24 | TM (40 mg TID with meals, 60 mg at bedtime) + IFL chemotherapy. | 22 of 24 patients achieved target ceruloplasmin levels. | [11] |

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the preliminary research of thiomolybdic acid. For detailed, step-by-step protocols, including specific reagent concentrations and instrument settings, it is imperative to consult the original research articles and their supplementary materials.

Cell Culture

-

Cell Line: SUM149 (human inflammatory breast cancer)

-

Culture Medium: Ham's F-12 medium supplemented with 5% fetal bovine serum, 10 mM HEPES, 1 µg/ml hydrocortisone, and 5 µg/ml insulin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: Cells are passaged when they reach 80-90% confluency using a suitable dissociation reagent like TrypLE Express.

For detailed cell line-specific protocols, refer to the supplier's documentation and relevant publications.[12][13][14]

In Vivo Xenograft Model

-

Animal Model: Athymic nude mice (4-8 weeks old).

-

Cell Implantation: A suspension of cancer cells (e.g., 1 x 10⁶ SUM149 cells) in a suitable buffer (e.g., PBS) is injected subcutaneously or into the mammary fat pad.

-

Treatment: Once tumors reach a palpable size, mice are treated with tetrathiomolybdate, typically administered orally via gavage or in drinking water.

-

Monitoring: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised for further analysis (e.g., histology, western blotting).

For specific details on animal handling, tumor measurement, and ethical considerations, refer to the cited literature.[9][15]

Matrigel Plug Angiogenesis Assay

-

Objective: To assess in vivo angiogenesis.

-

Procedure:

-

Ice-cold Matrigel is mixed with pro-angiogenic factors (e.g., FGF-2, VEGF) and, in the treatment group, with tetrathiomolybdate.

-

The mixture is subcutaneously injected into mice.

-

The Matrigel solidifies, forming a plug.

-

After a set period (e.g., 7-14 days), the plugs are excised.

-

Angiogenesis is quantified by measuring hemoglobin content (an indicator of blood vessel formation) or by immunohistochemical staining for endothelial cell markers (e.g., CD31).

-

Detailed protocols for the Matrigel plug assay can be found in specialized methodology publications.

Western Blot Analysis for NF-κB Pathway Proteins

-

Objective: To determine the effect of TM on the expression and activation of proteins in the NF-κB signaling pathway.

-

General Protocol:

-

Protein lysates are prepared from TM-treated and control cells or tumor tissues.

-

Protein concentration is determined using a standard assay (e.g., Bradford assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with primary antibodies specific for NF-κB subunits (e.g., p65), IκBα, and phosphorylated forms of these proteins.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate.

-

Quantification of Pro-Angiogenic Mediators

-

Objective: To measure the levels of secreted pro-angiogenic factors like VEGF and IL-8 in cell culture supernatants or patient plasma.

-

Method: Enzyme-Linked Immunosorbent Assay (ELISA) or multiplexed bead-based immunoassays.

-

General Protocol (ELISA):

-

A 96-well plate is coated with a capture antibody specific for the target protein.

-

Samples and standards are added to the wells.

-

A detection antibody, conjugated to an enzyme, is added.

-

A substrate is added, which reacts with the enzyme to produce a measurable color change.

-

The absorbance is read using a plate reader, and the concentration of the protein in the samples is determined by comparison to the standard curve.

-

For specific ELISA kit instructions and validation, refer to the manufacturer's protocols and relevant literature.

References

- 1. researchgate.net [researchgate.net]

- 2. American Association for Cancer Research: Clinical trials of immunotherapeutics and immunologic monitoring. April 1-5, 2000, San Francisco, CA, USA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Mechanisms of p53 Deregulation in Cancer: An Overview in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]

- 7. Efficacy of Vedolizumab Induction and Maintenance Therapy in Patients With Ulcerative Colitis, Regardless of Prior Exposure to Tumor Necrosis Factor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Journal of Medical Internet Research - Improving Large Language Model Applications in the Medical and Nursing Domains With Retrieval-Augmented Generation: Scoping Review [jmir.org]

- 9. researchgate.net [researchgate.net]

- 10. Circulating tumor cells in patients with breast cancer dormancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Trending page - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cancer: Carcinogenicity of the consumption of red meat and processed meat [who.int]

- 14. researchgate.net [researchgate.net]

- 15. discovery.csiro.au [discovery.csiro.au]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Ammonium Tetrathiomolybdate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of ammonium tetrathiomolybdate ((NH₄)₂MoS₄), a vital compound in bioinorganic chemistry and a subject of interest in drug development for its copper-chelating properties.[1][2] Two primary synthetic routes are outlined, utilizing either hydrogen sulfide gas or an ammonium sulfide solution as the sulfur source. The ammonium sulfide method is highlighted as a safer and more efficient alternative.[3] This guide includes comprehensive experimental procedures, data presentation in tabular format for easy comparison, and a visual representation of the experimental workflow.

Introduction

Ammonium tetrathiomolybdate is a bright red crystalline solid containing the tetrahedral tetrathiomolybdate anion ([MoS₄]²⁻).[4] It serves as a crucial precursor in the synthesis of molybdenum sulfide catalysts and as a building block for transition metal sulfide cluster compounds. In the realm of drug development, ammonium tetrathiomolybdate has been investigated in clinical trials for its ability to deplete copper, showing potential as an anti-angiogenic agent in cancer therapy and for the treatment of diseases characterized by excessive copper accumulation.[4] Its therapeutic potential stems from its action as a copper chelator.[1]

Experimental Protocols

Two common methods for the synthesis of ammonium tetrathiomolybdate are presented below. Method B is recommended for its improved safety profile by avoiding the in-situ generation and handling of highly toxic hydrogen sulfide gas.[3]

Method A: Synthesis using Hydrogen Sulfide Gas

This traditional method involves the reaction of an ammonium molybdate solution with hydrogen sulfide gas.[4][5]

Materials:

-

Ammonium paramolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)

-

Concentrated ammonia solution (25%)

-

Hydrogen sulfide (H₂S) gas

-

Distilled water

-

Absolute ethanol

Procedure:

-

Dissolve ammonium paramolybdate in a concentrated ammonia solution.

-

Saturate the solution with hydrogen sulfide gas. The solution will change color, progressing through yellow and orange before turning a deep red, indicating the formation of the tetrathiomolybdate anion.[5][6]

-

Continue passing hydrogen sulfide through the solution to ensure complete reaction.

-

Cool the reaction mixture in an ice bath to precipitate the ammonium tetrathiomolybdate crystals.

-

Collect the crystals by filtration.

-

Wash the crystals with cold distilled water and then with absolute ethanol.

-

Dry the product at room temperature.

Method B: Synthesis using Ammonium Sulfide Solution

This improved method utilizes a commercially available or freshly prepared ammonium sulfide solution, which is safer than using hydrogen sulfide gas.[3][7]

Materials:

-

Ammonium paramolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) or Molybdenum trioxide (MoO₃)[3]

-

Concentrated ammonia solution (25%)

-

Ammonium sulfide solution ((NH₄)₂S, ~20-24% aqueous solution)[8]

-

Ammonium acetate (optional, to aid crystallization)[9]

-

Distilled water

-

Absolute ethanol

Procedure:

-

Dissolve ammonium paramolybdate (or molybdenum trioxide) in a concentrated ammonia solution with distilled water.[3][7] The ratio of concentrated ammonia to ammonium paramolybdate can be approximately 1-2 mL/g.[3]

-

Heat the solution to a temperature between room temperature and 90°C (a common temperature is 60°C).[3][9][10]

-

Slowly add the ammonium sulfide solution to the heated molybdate solution with stirring. The molar ratio of sulfur to molybdenum should be between 4:1 and 6:1.[3]

-

Maintain the reaction temperature and continue stirring for a period of 0.5 to 3 hours.[3]

-

(Optional) Add ammonium acetate to the solution after the reaction to promote crystallization.[9]

-

Allow the solution to stand and crystallize for 8 to 24 hours.[3]

-

Filter the resulting deep red crystals.

-

Wash the crystals with cold distilled water and then with absolute ethanol.[3]

-

Dry the purified ammonium tetrathiomolybdate at room temperature.[3]

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of ammonium tetrathiomolybdate.

| Parameter | Method A (H₂S Gas) | Method B ((NH₄)₂S Solution) |

| Molybdenum Source | Ammonium paramolybdate | Ammonium paramolybdate or Molybdenum trioxide |

| Sulfur Source | Hydrogen sulfide gas | Ammonium sulfide solution |

| Reaction Temperature | Typically ambient to 60-70°C | Room temperature to 90°C |

| Reaction Time | 7 to 16 hours[3] | 0.5 to 3 hours[3] |

| Product Appearance | Bright red crystals[4] | Dark red, kermesinus acicular crystals[9][11] |

| Reported Yield | 85-91%[3] | Up to 99%[9] |

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of ammonium tetrathiomolybdate.

Signaling Pathway: Copper Chelation

Caption: Mechanism of action of ammonium tetrathiomolybdate as a copper chelator.

References

- 1. glpbio.com [glpbio.com]

- 2. nbinno.com [nbinno.com]

- 3. CN1557697A - The preparation method of ammonium tetrathiomolybdate - Google Patents [patents.google.com]

- 4. Ammonium tetrathiomolybdate - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. WO2020148654A2 - Methods for preparing ammonium tetrathiomolybdate - Google Patents [patents.google.com]

- 9. CN105668628A - Preparation method of ATTM (Ammonium Tetrathiomolybdate) - Google Patents [patents.google.com]

- 10. Synthesis and Characterization of Rodlike Ammonium Tetrathiomolybdate and its Thermal Decomposition Mechanism | Scientific.Net [scientific.net]

- 11. Ammonium tetrathiomolybdate, 99.95%, (trace metal basis) 1 g | Buy Online [thermofisher.com]

Application Notes and Protocols for Utilizing Thiomolybdic Acid in Cell Culture for Copper Depletion

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiomolybdic acid, most commonly utilized in its salt form as tetrathiomolybdate (TM), is a potent copper chelator. In the context of cell culture, it serves as a valuable tool to investigate the roles of copper in various biological processes, including cell proliferation, angiogenesis, and signal transduction. Copper is an essential cofactor for numerous enzymes involved in these pathways, and its depletion via TM can induce significant biological effects. These notes provide detailed protocols and application data for the use of thiomolybdic acid in cell culture to achieve copper depletion.

The primary mechanism of action for tetrathiomolybdate involves the formation of a high-affinity tripartite complex with copper and proteins, effectively rendering copper biologically unavailable. This sequestration of copper inhibits copper-dependent enzymes and transcription factors, leading to the modulation of various cellular signaling pathways.

Data Summary

The following table summarizes the quantitative data from various studies on the effects of tetrathiomolybdate (TM) on different cell lines.

| Cell Line | TM Concentration | Treatment Duration | Key Findings | Reference |

| SKOV-3 (Ovarian Cancer) | 30 µM | 24 hours (pre-treatment) | Sensitized cells to doxorubicin, increasing cytotoxicity. This effect was linked to increased reactive oxygen species (ROS) production. | [1] |

| MiaPaCa-2 (Pancreatic Cancer) | 50 µmol/L | Not specified | Inhibited cell growth. The effect was reversible upon withdrawal of TM. | [2] |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | Not specified | Not specified | Significantly decreased the secretion of interleukin 6 and basic fibroblast growth factor (bFGF). | [3] |

| A549 (Lung Adenocarcinoma) | 10 µM | Not specified | Lowered intracellular copper concentration. | [4] |

Experimental Protocols

Protocol 1: Preparation of Tetrathiomolybdate (TM) Stock Solution

Materials:

-

Ammonium tetrathiomolybdate (or other salt form)

-

Sterile, deionized water or phosphate-buffered saline (PBS)

-

Sterile microcentrifuge tubes

-

0.22 µm sterile syringe filter

Procedure:

-

Weighing: Accurately weigh the desired amount of tetrathiomolybdate powder in a sterile microcentrifuge tube under aseptic conditions in a laminar flow hood.

-

Dissolving: Add the appropriate volume of sterile, deionized water or PBS to achieve the desired stock concentration (e.g., 10 mM). Vortex briefly to dissolve the powder completely. The solution should have a characteristic deep red color.

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile microcentrifuge tube.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.

Protocol 2: Determination of Optimal TM Working Concentration (Cell Viability Assay)

Materials:

-

Target cell line

-

Complete cell culture medium

-

Tetrathiomolybdate (TM) stock solution

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the target cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

TM Treatment: Prepare a serial dilution of the TM stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 1 µM to 100 µM).

-

Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of TM. Include a vehicle control (medium with the same concentration of the solvent used for the TM stock). Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Cell Viability Assessment: After the incubation period, assess cell viability using a standard assay according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of TM that inhibits cell growth by 50%). This will help in selecting appropriate sub-lethal concentrations for subsequent experiments.

Protocol 3: Copper Depletion and Analysis of Downstream Effects

Materials:

-

Target cell line

-

Complete cell culture medium

-

Tetrathiomolybdate (TM) stock solution

-

6-well or 10 cm cell culture plates

-

Reagents for downstream analysis (e.g., lysis buffer for western blotting, RNA extraction kit for qPCR)

Procedure:

-

Cell Seeding and Treatment: Seed cells in larger format plates (e.g., 6-well or 10 cm dishes) and allow them to adhere. Treat the cells with the desired concentration of TM (determined from Protocol 2) for the appropriate duration.

-

Cell Harvesting: After treatment, wash the cells with ice-cold PBS and harvest them by scraping or trypsinization.

-

Downstream Analysis:

-

Western Blotting: Lyse the cells to extract proteins and analyze the expression levels of proteins in copper-dependent signaling pathways.

-

qPCR: Extract total RNA to analyze the gene expression of copper-regulated genes.

-

Angiogenesis Assays: For endothelial cells, assess tube formation on Matrigel to evaluate the anti-angiogenic effects of TM.[3]

-

Copper Measurement: Utilize techniques like atomic absorption spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS) on cell lysates to quantify the reduction in intracellular copper levels.

-

Visualizations

Caption: Workflow for using tetrathiomolybdate (TM) in cell culture experiments.

Caption: Mechanism of tetrathiomolybdate (TM) in inhibiting bFGF-induced angiogenesis.[5]

References

- 1. Tetrathiomolybdate sensitizes ovarian cancer cells to anticancer drugs doxorubicin, fenretinide, 5-fluorouracil and mitomycin C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The effect of tetrathiomolybdate on cytokine expression, angiogenesis, and tumor growth in squamous cell carcinoma of the head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tetrathiomolybdate blocks bFGF- but not VEGF-induced incipient angiogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Tetrathiomolybdate in Animal Models of Fibrosis: A Detailed Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of tetrathiomolybdate (TM) in preclinical animal models of fibrosis. Tetrathiomolybdate, a potent copper chelator, has emerged as a promising therapeutic agent for various fibrotic diseases by modulating key signaling pathways involved in inflammation and tissue remodeling.

Introduction to Tetrathiomolybdate and its Anti-fibrotic Mechanism

Tetrathiomolybdate (TM) is a sulfur salt of molybdenum that acts as a high-affinity copper chelator. Its primary mechanism of action in the context of fibrosis is the reduction of bioavailable copper. Copper is an essential cofactor for several enzymes and signaling molecules that play a critical role in the pathogenesis of fibrosis. By sequestering copper, TM effectively inhibits the activity of these key players, thereby attenuating the fibrotic process.

The anti-fibrotic effects of TM are mediated through the modulation of several key signaling pathways:

-

Transforming Growth Factor-beta (TGF-β) Signaling: TGF-β is a master regulator of fibrosis, promoting the differentiation of fibroblasts into myofibroblasts and stimulating the production of extracellular matrix (ECM) proteins. Copper is implicated in the activation of TGF-β, and by reducing copper levels, TM can inhibit this crucial pro-fibrotic pathway.[1][2]

-

Vascular Endothelial Growth Factor (VEGF) Signaling: Angiogenesis, the formation of new blood vessels, is often associated with fibrotic conditions. VEGF is a potent pro-angiogenic factor whose activity is copper-dependent. TM has been shown to downregulate VEGF expression, thereby inhibiting angiogenesis in fibrotic tissues.[3]

-

Nuclear Factor-kappa B (NF-κB) Signaling: NF-κB is a key transcription factor that governs the expression of various pro-inflammatory and pro-fibrotic cytokines. Copper is involved in the activation of the NF-κB signaling cascade. TM can suppress NF-κB activity, leading to a reduction in the inflammatory response that drives fibrosis.[3][4]

Application in Animal Models of Liver Fibrosis

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model

The CCl4-induced model is a widely used and well-characterized method for studying liver fibrosis in rodents. Repeated administration of CCl4 leads to chronic liver injury, inflammation, and the progressive deposition of ECM, mimicking the features of human liver fibrosis.

Experimental Protocol:

-

Animal Model: Male C57BL/6 mice (8-10 weeks old) are commonly used.

-

Induction of Fibrosis: Administer CCl4 (diluted 1:4 in corn oil) via intraperitoneal (i.p.) injection at a dose of 1 mL/kg body weight, twice weekly for 4-8 weeks.

-

Tetrathiomolybdate Administration:

-

Prophylactic Treatment: Begin oral administration of TM (in drinking water or by gavage) at a dose of 10-20 mg/kg/day, starting one week before the first CCl4 injection and continuing throughout the study.

-

Therapeutic Treatment: Induce fibrosis for 4-6 weeks with CCl4, then begin TM administration at the same dose for an additional 4-6 weeks, with or without continued CCl4 administration.

-

-

Assessment of Fibrosis:

-

Histology: Stain liver sections with Masson's trichrome or Sirius Red to visualize and quantify collagen deposition.

-

Biochemical Markers: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver injury. Determine hepatic hydroxyproline content as a quantitative measure of collagen.

-

Gene Expression: Analyze the mRNA levels of pro-fibrotic genes such as Col1a1, Acta2 (α-SMA), and Tgf-β1 in liver tissue via qRT-PCR.

-

Quantitative Data Summary:

| Parameter | Control Group (CCl4 only) | TM-Treated Group (CCl4 + TM) | Reference |

| Hepatic Hydroxyproline (µg/g liver) | Significantly elevated | Significantly reduced | [5] |

| Serum ALT (U/L) | Markedly increased | Significantly decreased | |

| Serum AST (U/L) | Markedly increased | Significantly decreased | |

| Collagen Deposition (Histology) | Extensive bridging fibrosis | Marked reduction in fibrosis | [5] |

| Col1a1 mRNA Expression | Upregulated | Downregulated | |

| Acta2 (α-SMA) mRNA Expression | Upregulated | Downregulated |

Application in Animal Models of Lung Fibrosis

Bleomycin-Induced Lung Fibrosis Model

The bleomycin-induced lung fibrosis model is the most widely used animal model for studying idiopathic pulmonary fibrosis (IPF). A single intratracheal instillation of bleomycin induces an initial inflammatory phase followed by a fibrotic phase characterized by excessive collagen deposition and lung architecture distortion.

Experimental Protocol:

-

Animal Model: Male C57BL/6 mice (8-10 weeks old) are susceptible to bleomycin-induced fibrosis.

-

Induction of Fibrosis: Anesthetize the mice and intratracheally instill a single dose of bleomycin sulfate (1.5-3.0 U/kg) in sterile saline.

-

Tetrathiomolybdate Administration:

-

Prophylactic Treatment: Start oral TM administration (10-20 mg/kg/day) 3 days prior to bleomycin instillation and continue for 14-21 days.

-

Therapeutic Treatment: Begin TM administration 7 days after bleomycin instillation, once the fibrotic phase is established, and continue for an additional 14 days.

-

-

Assessment of Fibrosis:

-

Histology: Use Masson's trichrome or Sirius Red staining on lung sections to assess collagen deposition and use the Ashcroft scoring system for semi-quantitative analysis of fibrosis.

-

Biochemical Markers: Measure hydroxyproline content in lung homogenates. Analyze bronchoalveolar lavage fluid (BALF) for total and differential cell counts and total protein concentration.

-

Gene and Protein Expression: Quantify the expression of pro-fibrotic markers such as α-SMA, collagen I, and TGF-β in lung tissue by qRT-PCR, Western blotting, or immunohistochemistry.

-

Quantitative Data Summary:

| Parameter | Control Group (Bleomycin only) | TM-Treated Group (Bleomycin + TM) | Reference |

| Lung Hydroxyproline (µ g/lung ) | Significantly increased | Significantly reduced | |

| Ashcroft Fibrosis Score | High scores (e.g., 5-7) | Significantly lower scores | |

| BALF Total Cell Count (x10^5) | Markedly elevated | Significantly reduced | [3] |

| BALF Total Protein (µg/mL) | Markedly elevated | Significantly reduced | |

| α-SMA Expression (IHC/WB) | Increased | Decreased | [1] |

| Collagen I Expression (IHC/WB) | Increased | Decreased | [1] |

| VEGF Expression (% stained area) | 8.73 ± 0.86 | 4.13 ± 0.64 | [6] |

| Histopathology Score (Inflammation) | 5.590 ± 0.4333 | 3.260 ± 0.5123 | [3] |

| Histopathology Score (Fibrosis) | 9.911 ± 0.6670 | 5.480 ± 0.9799 | [3] |

Application in Animal Models of Kidney Fibrosis

Unilateral Ureteral Obstruction (UUO)-Induced Kidney Fibrosis Model

The UUO model is a well-established and rapid method for inducing tubulointerstitial fibrosis in the kidney. Ligation of one ureter leads to obstructive nephropathy, characterized by tubular injury, inflammation, and progressive fibrosis.[3][6][7]

Experimental Protocol:

-

Animal Model: Male C57BL/6 or BALB/c mice (8-10 weeks old) are commonly used.

-

Induction of Fibrosis: Anesthetize the mouse and perform a laparotomy to expose the left ureter. Ligate the ureter at two points using silk sutures. The contralateral kidney serves as an internal control. Sham-operated animals undergo the same surgical procedure without ureter ligation.[7]

-

Tetrathiomolybdate Administration:

-

Administer TM (10-20 mg/kg/day) orally, starting one day before or on the day of UUO surgery and continuing for 7-14 days.

-

-

Assessment of Fibrosis:

-

Histology: Stain kidney sections with Masson's trichrome or Sirius Red to evaluate tubulointerstitial fibrosis.

-

Immunohistochemistry: Stain for α-SMA to identify myofibroblasts and for collagen I and fibronectin to assess ECM deposition.

-

Gene and Protein Expression: Analyze the expression of fibrotic markers (Col1a1, Fn1, Acta2, Tgf-β1) in kidney tissue by qRT-PCR and Western blotting.

-

Quantitative Data Summary:

| Parameter | Control Group (UUO only) | TM-Treated Group (UUO + TM) | Reference |

| Tubulointerstitial Fibrosis (Histology) | Extensive fibrosis | Significantly reduced fibrosis | [1] |

| α-SMA Positive Area (%) | Markedly increased | Significantly decreased | [1] |

| Collagen I Deposition | Markedly increased | Significantly decreased | [1] |

| Fibronectin Deposition | Markedly increased | Significantly decreased | [1] |

| Tgf-β1 mRNA Expression | Upregulated | Downregulated | [1] |

Application in Animal Models of Cardiac Fibrosis

Doxorubicin-Induced Cardiotoxicity and Fibrosis Model

Doxorubicin, an effective anticancer drug, is known to cause dose-dependent cardiotoxicity, leading to cardiomyopathy and cardiac fibrosis. This model is relevant for studying drug-induced cardiac damage and subsequent fibrotic remodeling.[8]

Experimental Protocol:

-

Animal Model: Male BALB/c or C57BL/6 mice (8-10 weeks old).

-

Induction of Cardiotoxicity and Fibrosis: Administer doxorubicin via i.p. injection at a cumulative dose of 15-24 mg/kg, typically given in multiple smaller doses over 2-4 weeks to induce chronic cardiotoxicity.[9][10]

-

Tetrathiomolybdate Administration:

-

Administer TM (10-20 mg/kg/day) orally, starting concurrently with or slightly before the first doxorubicin injection and continuing throughout the treatment period.

-

-

Assessment of Cardiac Function and Fibrosis:

-

Echocardiography: Measure left ventricular ejection fraction (LVEF) and fractional shortening (FS) to assess cardiac function.

-

Histology: Use Masson's trichrome or Sirius Red staining of heart sections to visualize and quantify interstitial and perivascular fibrosis.

-

Biochemical Markers: Measure plasma levels of cardiac troponin I (cTnI), creatine kinase-MB (CK-MB), and brain natriuretic peptide (BNP) as indicators of cardiac injury.

-

Gene and Protein Expression: Analyze the expression of fibrotic markers (Col1a1, Col3a1, Ctgf) and markers of cardiac damage in heart tissue.

-

Quantitative Data Summary (Cardiotoxicity Model):

| Parameter | Control Group (Doxorubicin only) | TM-Treated Group (Doxorubicin + TM) | Reference |

| Plasma Creatine Kinase (U/L) | Markedly increased | Significantly reduced | [8] |

| Plasma Lactic Dehydrogenase (U/L) | Markedly increased | Significantly reduced | [8] |

| Plasma Troponin I (ng/mL) | Markedly increased | Significantly reduced | [8] |

| Plasma TNF-α (pg/mL) | Markedly increased | Significantly reduced | [8] |

| Plasma IL-1β (pg/mL) | Markedly increased | Significantly reduced | [8] |

Note: While TM has been shown to be protective against doxorubicin-induced cardiotoxicity, specific quantitative data on its direct effects on cardiac fibrosis in this model are limited. The provided data focuses on markers of cardiac injury and inflammation.

Signaling Pathways and Experimental Workflows

Conclusion

Tetrathiomolybdate demonstrates significant anti-fibrotic efficacy in various preclinical animal models of liver, lung, and kidney fibrosis. Its mechanism of action, centered on copper chelation and the subsequent inhibition of key pro-fibrotic and pro-inflammatory signaling pathways, makes it a compelling candidate for further investigation in the development of novel anti-fibrotic therapies. The protocols and data presented herein provide a comprehensive resource for researchers aiming to evaluate the therapeutic potential of tetrathiomolybdate in the context of fibrotic diseases. Further research is warranted to fully elucidate its effects in cardiac fibrosis and to translate these promising preclinical findings into clinical applications.

References

- 1. Elevated intracellular copper contributes a unique role to kidney fibrosis by lysyl oxidase mediated matrix crosslinking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pathogenesis and management of renal fibrosis induced by unilateral ureteral obstruction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Association between copper exposure and renal fibrosis in patients with chronic kidney disease: evidence from Mendelian randomization and a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. krcp-ksn.org [krcp-ksn.org]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Tetrathiomolybdate protects against cardiac damage by doxorubicin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Measuring Thiomolybdate Concentrations in Biological Samples: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiomolybdates, particularly tetrathiomolybdate (TM), are of significant interest in biomedical research and drug development due to their role as potent copper chelators. They are investigated for the treatment of Wilson's disease, a genetic disorder leading to copper accumulation, and are also explored for their anti-cancer and anti-inflammatory properties. Accurate and reliable measurement of thiomolybdate concentrations in biological matrices such as plasma, serum, and tissues is crucial for pharmacokinetic studies, dose-response assessments, and ensuring patient safety during clinical trials.